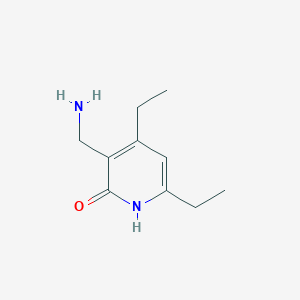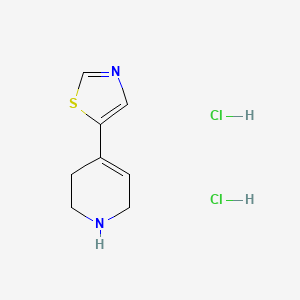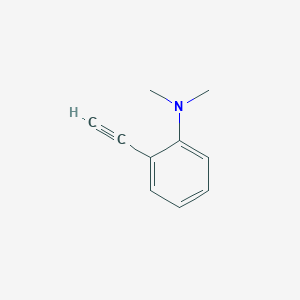
2-ethynyl-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethynyl-N,N-dimethylaniline: is an organic compound characterized by the presence of an ethynyl group attached to the nitrogen atom of a dimethylaniline structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Hydrolysis Method: One common method for preparing 2-ethynyl-N,N-dimethylaniline involves the hydrolysis of 4-(3-methyl-3-hydroxy-1-butynyl)-N,N-dimethylaniline using potassium hydroxide in toluene.
Sonogashira–Hagihara Coupling: Another method involves the Sonogashira–Hagihara coupling reaction, where this compound is synthesized via the coupling of 3-iodopyridine with N,N-dimethyl-4-(3-pyridinylethynyl)aniline.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned hydrolysis and coupling reactions, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 2-Ethynyl-N,N-dimethylaniline can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the ethynyl group to other functional groups, such as alkenes or alkanes.
Substitution: The compound can participate in substitution reactions, where the ethynyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of this compound.
Reduction Products: Alkenes or alkanes derived from the reduction of the ethynyl group.
Substitution Products: Compounds with different substituents replacing the ethynyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-Ethynyl-N,N-dimethylaniline is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials .
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties .
Medicine: Research has explored the use of this compound derivatives in drug development, particularly for their potential therapeutic effects .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, such as metallophthalocyanine–gold nanoparticle hybrids, which have applications in catalysis and electronics .
Wirkmechanismus
The mechanism of action of 2-ethynyl-N,N-dimethylaniline involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding affinity. Additionally, the dimethylaniline moiety can interact with biological macromolecules, contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
4-Ethynyl-N,N-dimethylaniline: Similar in structure but with the ethynyl group attached to the fourth position of the aromatic ring.
N,N-Dimethylaniline: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
N,N-Dimethyl-4-(3-pyridinylethynyl)aniline: Contains a pyridinylethynyl group, offering different reactivity and applications.
Uniqueness: 2-Ethynyl-N,N-dimethylaniline is unique due to the presence of the ethynyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C10H11N |
|---|---|
Molekulargewicht |
145.20 g/mol |
IUPAC-Name |
2-ethynyl-N,N-dimethylaniline |
InChI |
InChI=1S/C10H11N/c1-4-9-7-5-6-8-10(9)11(2)3/h1,5-8H,2-3H3 |
InChI-Schlüssel |
HLDZRNMQZYPMTI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


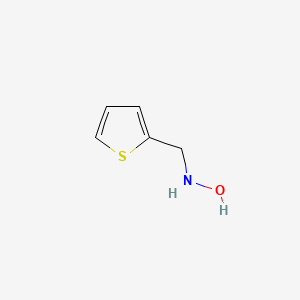
![4-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)butanoic acid](/img/structure/B13541772.png)

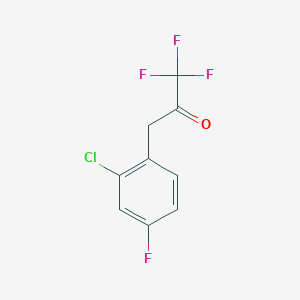
![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)




